3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea
Description
Properties
IUPAC Name |
1-(3-carbazol-9-yl-2-hydroxypropyl)-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-17(14-23-22(27)24-16-8-2-1-3-9-16)15-25-20-12-6-4-10-18(20)19-11-5-7-13-21(19)25/h4-7,10-13,16-17,26H,1-3,8-9,14-15H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMRTLLFEHQJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbazole Precursor Functionalization
The synthesis typically begins with functionalization of the carbazole nucleus. Ethyl 3-(9H-carbazol-9-yl)propanoate serves as a key intermediate, synthesized via Friedel-Crafts acylation of carbazole with ethyl acrylate under acidic conditions. Subsequent hydrazinolysis with hydrazine hydrate in ethanol yields 3-(9H-carbazol-9-yl)propanehydrazide, a critical precursor for further derivatization.
Reaction Conditions:
Hydroxypropyl Group Introduction
The 2-hydroxypropyl chain is introduced via epoxide ring-opening or nucleophilic substitution. A preferred method involves reacting 3-(9H-carbazol-9-yl)propanol with epichlorohydrin under basic conditions to form an epoxide intermediate, followed by acid-catalyzed hydrolysis to yield the 2-hydroxypropyl derivative.
Key Steps:
Urea Cyclization and Cyclohexyl Coupling
The final urea moiety is installed via reaction of the hydroxypropyl-carbazole intermediate with cyclohexyl isocyanate. This step employs a two-phase system to enhance selectivity:
Procedure:
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Dissolve 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]amine in dichloromethane.
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Add cyclohexyl isocyanate (1.2 equiv) dropwise at 0°C.
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Stir for 12 hours at room temperature.
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Quench with aqueous sodium bicarbonate and extract with ethyl acetate.
Optimization Notes:
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Excess isocyanate improves yield but risks diurea formation.
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Anhydrous conditions are critical to prevent hydrolysis of the isocyanate.
Alternative Routes and Comparative Analysis
Reductive Amination Approach
An alternative pathway employs reductive amination to couple the carbazole-alcohol with cyclohexylamine, followed by urea formation:
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Reductive Amination:
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Urea Formation:
Advantages:
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Avoids isocyanate handling.
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Higher functional group tolerance.
Limitations:
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Phosgene toxicity necessitates specialized equipment.
Solid-Phase Peptide Synthesis (SPPS)
Patent literature describes a modular approach using SPPS techniques for urea-containing compounds:
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Resin Functionalization:
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Load Wang resin with Fmoc-protected cyclohexylamine.
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Carbazole Coupling:
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Use HBTU/HOBt activation to attach 3-(9H-carbazol-9-yl)-2-hydroxypropanoic acid.
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Urea Cyclization:
Yield Comparison:
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Isocyanate Coupling | 72 | 98.5 |
| Reductive Amination | 65 | 97.2 |
| SPPS | 58 | 96.8 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
-
HPLC Conditions:
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Large-scale synthesis prioritizes cost and safety:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Solvent | Dichloromethane | Ethyl acetate |
| Catalyst | HBTU | EDC/HOBt |
| Reaction Time | 12 hours | 8 hours |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbazole moiety, potentially leading to the formation of dihydrocarbazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrocarbazole derivatives.
Substitution: Introduction of various functional groups at the carbazole nitrogen.
Scientific Research Applications
Chemistry
In the realm of chemistry, 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials.
Biology
The compound is being investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound's therapeutic properties are of significant interest. Research may focus on its efficacy in treating diseases related to oxidative stress or inflammation. Preliminary studies indicate potential anticancer and antimicrobial activities.
Industry
In industrial applications, this compound may be utilized in developing organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets:
- Carbazole Moiety : Known for its electron-rich properties, facilitating interactions with various biological targets.
- Hydroxypropyl Group : Capable of forming hydrogen bonds, enhancing binding affinity to target molecules.
- Cyclohexylurea Structure : Contributes to the compound's stability and bioavailability.
Anticancer Activity
Studies have shown that carbazole derivatives possess anticancer properties. Related compounds have demonstrated the ability to induce apoptosis in cancer cell lines by modulating cell cycle regulators such as p53 and cyclin D1.
Antimicrobial Activity
Research indicates that carbazole derivatives exhibit antimicrobial properties against bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar activities.
Mechanism of Action
The mechanism of action of 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea involves its interaction with specific molecular targets. The carbazole moiety may interact with electron-rich or electron-deficient sites, while the hydroxypropyl group can form hydrogen bonds with biological molecules. The cyclohexylurea structure may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Chemistry: The cyclohexylurea group in the target compound introduces a bulky, lipophilic moiety, which may enhance membrane permeability compared to the sulfonamide group in or the isothiazoline in . Thiazolidine-2,4-dione derivatives () are associated with antidiabetic activity via PPAR-γ modulation, whereas the target compound’s urea group may favor kinase or protease inhibition .
Biological Activity: Sulfonamido-carbazoles (e.g., ) are reported as BACE1 inhibitors, critical in Alzheimer’s disease research, with IC50 values in the nanomolar range . Cryptochrome modulators () regulate circadian rhythms, suggesting that substituents like isothiazoline-dioxide influence target specificity .
Physicochemical Properties :
- The piperazinecarboxylate derivative () has a lower molecular weight (381.48) and higher polarity due to the ester group, contrasting with the target compound’s cyclohexylurea, which may increase logP and prolong half-life .
Research Findings and Implications
- BACE1 Inhibition : Sulfonamido-carbazoles (–4) demonstrate that bulky aromatic substituents enhance binding to BACE1’s active site, a trait the target compound may share due to its carbazole core .
- Antidiabetic Potential: Thiazolidinedione-carbazoles () highlight the role of electron-withdrawing groups in PPAR-γ activation, whereas the urea group’s hydrogen-bonding capacity could favor alternative pathways .
- Structural Optimization : Modifications to the hydroxypropyl linker (e.g., ’s benzodiazol-2-one) show that rigidity in this region can affect conformational stability and potency .
Biological Activity
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea, with the CAS number 942841-06-7, is a synthetic compound that incorporates a carbazole moiety, a hydroxypropyl group, and a cyclohexylurea structure. This unique combination of structural elements suggests potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure
The compound can be represented structurally as follows:
IUPAC Name: 1-(3-carbazol-9-yl-2-hydroxypropyl)-3-cyclohexylurea.
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets:
- Carbazole Moiety: Known for its electron-rich properties, it may interact with various biological targets.
- Hydroxypropyl Group: This group can form hydrogen bonds, enhancing binding affinity to target molecules.
- Cyclohexylurea Structure: Contributes to the compound's stability and bioavailability.
Biological Activities
Research indicates that compounds with similar structures exhibit diverse biological activities. Here are the notable areas of activity for this compound:
Anticancer Activity
Studies have shown that carbazole derivatives possess anticancer properties. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cell lines by modulating cell cycle regulators such as p53 and cyclin D1 . The potential of this compound as an anticancer agent warrants further investigation.
Antimicrobial Activity
Carbazole derivatives have been evaluated for their antimicrobial properties. In related studies, compounds showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess similar activity .
Neuroprotective Potential
The cyclohexylurea structure has been linked to neuroprotective effects through inhibition of β-secretase (BACE1), a target for Alzheimer's disease treatment. Some derivatives showed promising IC50 values ranging from 1.6 to 1.9 µM against BACE1 . This suggests that the compound may contribute to neuroprotective strategies.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar carbazole derivatives can be insightful.
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 9H-Carbazole | Carbazole | Anticancer | - |
| N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylbenzenesulfonamide | Sulfonamide | BACE1 Inhibition | 1.6 - 1.9 |
| 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl | - | Antimicrobial | - |
Case Studies
Several studies have highlighted the biological activities associated with carbazole derivatives:
- Anticancer Studies: A study indicated that carbazole derivatives could induce apoptosis in human breast cancer cells (MCF-7) through p53 pathway activation .
- Neuroprotection: Research on BACE1 inhibitors has shown that modifications in the carbazole structure can lead to significant improvements in inhibitory activity against β-secretase, suggesting potential applications in Alzheimer's disease therapy .
- Antimicrobial Efficacy: Compounds derived from carbazole have displayed substantial antibacterial and antifungal activities against various pathogens, indicating their potential use in treating infectious diseases .
Q & A
Q. Example Reaction Table
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Carbazole, epichlorohydrin, KOH/EtOH | Hydroxypropyl chain addition | 65–75 |
| 2 | Cyclohexyl isocyanate, DMF, 70°C | Urea bond formation | 50–60 |
How is the compound characterized structurally in academic research?
Basic
Advanced spectroscopic and crystallographic methods are employed:
- NMR spectroscopy : Confirms substitution patterns (e.g., hydroxypropyl chain integration via H/C NMR coupling) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry using programs like SHELXL for refinement .
What in vitro assays are used for initial biological screening?
Basic
Common assays include:
- Enzyme inhibition : BACE1 or kinase inhibition studies using fluorescence-based assays (e.g., FRET for BACE1 activity) .
- Cellular assays : Apoptosis modulation in neuronal cell lines, measured via flow cytometry .
How can researchers address low yields during the urea bond formation step?
Q. Advanced
- Solvent optimization : Switch polar aprotic solvents (e.g., DMF → THF) to reduce side reactions.
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate isocyanate reactivity .
- Temperature gradients : Use controlled microwave-assisted synthesis for uniform heating .
How to resolve contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies)?
Q. Advanced
- Orthogonal assays : Validate enzyme inhibition using both FRET and SPR to rule out assay-specific artifacts .
- Meta-analysis : Pool data from multiple studies, accounting for variables like buffer pH or cell passage number .
What computational strategies predict target interactions for this compound?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to BACE1 or cryptochrome proteins .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .
How to manage stereochemical challenges during synthesis?
Q. Advanced
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).
- NOESY NMR : Determine spatial proximity of substituents to infer configuration .
What methods assess stability under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to pH 1–9 buffers, UV light, and 40°C/75% RH for 4 weeks.
- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of urea bond) .
How to design derivatives with enhanced activity?
Q. Advanced
- SAR studies : Modify the carbazole moiety (e.g., fluorination) or urea substituents (e.g., cyclohexyl → adamantyl) .
- Fragment-based drug design : Screen fragment libraries to identify synergistic binding groups .
What challenges arise in crystallizing this compound, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
